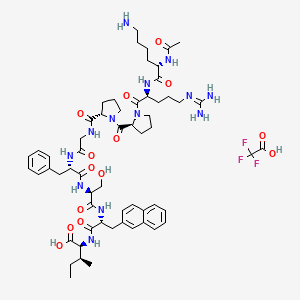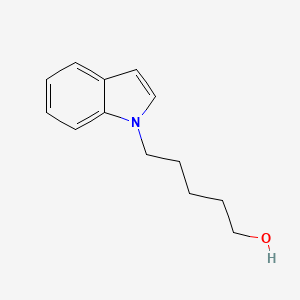
Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-(4-chlorophényl)-3-cyano-2-hydroxypyridine-4-carboxylate de méthyle est un composé organique complexe appartenant à la famille des pyridines. Ce composé se caractérise par la présence d'un groupe chlorophényle, d'un groupe cyano et d'une partie hydroxypyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-(4-chlorophényl)-3-cyano-2-hydroxypyridine-4-carboxylate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la réaction du 4-chlorobenzaldéhyde avec le malononitrile en présence d'une base pour former le 4-chlorobenzylidènemalononitrile. Cet intermédiaire est ensuite soumis à une réaction de cyclisation avec l'acétoacétate de méthyle en conditions basiques pour donner le dérivé pyridine souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-(4-chlorophényl)-3-cyano-2-hydroxypyridine-4-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : Le groupe cyano peut être réduit en amine.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux (H2) en présence d'un catalyseur sont utilisés.
Substitution : Les nucléophiles comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) sont couramment utilisés.
Principaux produits
Oxydation : Formation d'un dérivé cétone.
Réduction : Formation d'un dérivé amine.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 6-(4-chlorophényl)-3-cyano-2-hydroxypyridine-4-carboxylate de méthyle présente des applications diverses en recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, y compris des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son potentiel comme intermédiaire pharmaceutique.
Industrie : Utilisé dans le développement de matériaux avancés et de capteurs chimiques.
Mécanisme d'action
Le mécanisme d'action du 6-(4-chlorophényl)-3-cyano-2-hydroxypyridine-4-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, affectant diverses voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-(4-chlorophényl)-3-cyano-2-méthylpyridine-4-carboxylate de méthyle
- 6-(4-chlorophényl)-3-cyano-2-hydroxypyridine-4-carboxylate d'éthyle
Unicité
Le 6-(4-chlorophényl)-3-cyano-2-hydroxypyridine-4-carboxylate de méthyle est unique en raison de la présence à la fois d'un groupe cyano et d'un groupe hydroxyle sur le cycle pyridine, ce qui lui confère une réactivité chimique distincte et une activité biologique potentielle par rapport à ses analogues.
Propriétés
Formule moléculaire |
C14H9ClN2O3 |
|---|---|
Poids moléculaire |
288.68 g/mol |
Nom IUPAC |
methyl 6-(4-chlorophenyl)-3-cyano-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C14H9ClN2O3/c1-20-14(19)10-6-12(17-13(18)11(10)7-16)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,17,18) |
Clé InChI |
RVVXSZJSGNWMJY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=O)NC(=C1)C2=CC=C(C=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12045401.png)
![8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12045407.png)



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12045429.png)



![N-(3-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12045443.png)



